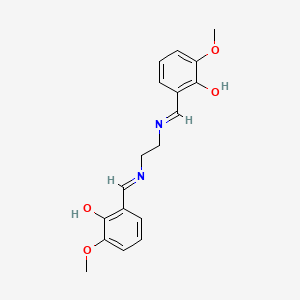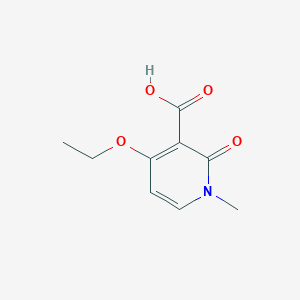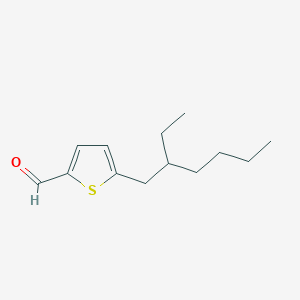
3'-O-Acetyl-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Acetyl-2’-deoxyguanosine is a modified nucleoside derived from 2’-deoxyguanosine, where an acetyl group is attached to the 3’-hydroxyl group of the sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. The process can be summarized as follows:
Starting Material: 2’-deoxyguanosine.
Reagent: Acetic anhydride or acetyl chloride.
Catalyst: Pyridine or another suitable base.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
The reaction proceeds as follows:
2’-deoxyguanosine+Acetic anhydride→3’-O-Acetyl-2’-deoxyguanosine+Acetic acid
Industrial Production Methods
In an industrial setting, the production of 3’-O-Acetyl-2’-deoxyguanosine may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: for the acetylation reaction.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be removed under acidic or basic conditions, reverting the compound back to 2’-deoxyguanosine.
Oxidation: The guanine base can be oxidized to form various oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group.
Major Products
Hydrolysis: 2’-deoxyguanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-O-Acetyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism by which 3’-O-Acetyl-2’-deoxyguanosine exerts its effects is primarily through its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA polymerases: By acting as a chain terminator during DNA synthesis.
Induce mutations: By causing mispairing during DNA replication.
Interfere with DNA repair: By being recognized as a damaged base, leading to the activation of repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: The parent compound without the acetyl modification.
3’-O-Methyl-2’-deoxyguanosine: Another modified nucleoside with a methyl group instead of an acetyl group.
3’-O-Benzoyl-2’-deoxyguanosine: A similar compound with a benzoyl group.
Uniqueness
3’-O-Acetyl-2’-deoxyguanosine is unique due to its specific acetyl modification, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)21-6-2-8(22-7(6)3-18)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18H,2-3H2,1H3,(H3,13,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUSQTJZYXWEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

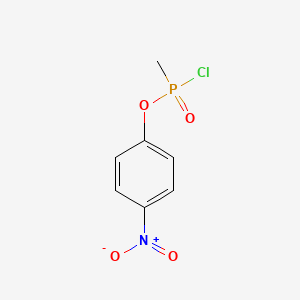


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
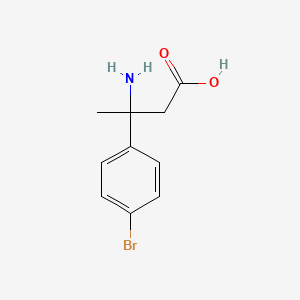
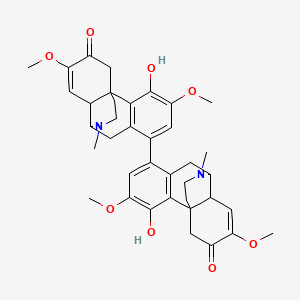

![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)

